molecular formula C38H34O10 B12205799 7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one]

7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one]

Cat. No.: B12205799
M. Wt: 650.7 g/mol
InChI Key: HVMYWPYSJXHMFT-UHFFFAOYSA-N
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Description

The compound 7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one] is a complex organic molecule characterized by its unique structure, which includes chromenone and dimethoxyphenyl groups linked by an ethane-1,2-diylbis(oxy) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one] typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of Dimethoxyphenyl Groups: The dimethoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Ethane-1,2-diylbis(oxy) Bridge: This step involves the reaction of the chromenone derivatives with ethylene glycol or its derivatives under basic conditions to form the ethane-1,2-diylbis(oxy) bridge.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one]: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the chromenone core to chromanol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one]: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one] involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one]: can be compared with similar compounds such as:

  • 7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dihydroxyphenyl)-2-methyl-4H-chromen-4-one]
  • 7,7’-[propane-1,3-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one]

These compounds share structural similarities but differ in the nature of the substituents on the aromatic rings or the length of the bridging alkyl chain. The unique properties of 7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one] arise from its specific combination of functional groups and molecular architecture, which can influence its reactivity and applications.

Properties

Molecular Formula

C38H34O10

Molecular Weight

650.7 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyethoxy]-2-methylchromen-4-one

InChI

InChI=1S/C38H34O10/c1-21-35(23-7-13-29(41-3)33(17-23)43-5)37(39)27-11-9-25(19-31(27)47-21)45-15-16-46-26-10-12-28-32(20-26)48-22(2)36(38(28)40)24-8-14-30(42-4)34(18-24)44-6/h7-14,17-20H,15-16H2,1-6H3

InChI Key

HVMYWPYSJXHMFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCOC3=CC4=C(C=C3)C(=O)C(=C(O4)C)C5=CC(=C(C=C5)OC)OC)C6=CC(=C(C=C6)OC)OC

Origin of Product

United States

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